
2-(1-Phenyltriazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Phenyltriazol-4-yl)ethanol” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a phenyl group and an ethanol group . Triazole compounds are significant heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular structure of “2-(1-Phenyltriazol-4-yl)ethanol” includes a triazole ring, a phenyl group, and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific arrangement of these groups in the molecule could influence its properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-Phenyltriazol-4-yl)ethanol” are not detailed in the available resources, it’s known that triazole compounds are highly reactive substrates for various reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Applications De Recherche Scientifique
Herbicidal and Antifungal Activities
2-(1H-1,2,4-triazol-1-yl)ethanols, including 2-(1-Phenyltriazol-4-yl)ethanol, are significant in agricultural and medicinal chemistry for their herbicidal and antifungal activities. A method to access these substituted triazoles has been developed, enhancing their diversity and yield in applications (Lassalas et al., 2017).
Anticonvulsant Activity
Research on novel ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol has shown significant anticonvulsant activity. This highlights the compound's potential in developing new treatments for seizure-related disorders (Doğan et al., 2018).
Synthesis Processes
The synthesis of derivatives of 2-(1-Phenyltriazol-4-yl)ethanol and related compounds is a crucial area of study. Different synthesis methods and optimization of technological parameters have been explored to improve the yield and efficiency of production (Wang Jin-peng, 2013).
Crystal Structure Analysis
In-depth structural analysis of compounds containing 1,2,4-triazole derivatives has been conducted. This research contributes to understanding the molecular architecture and potential applications of these compounds in various fields, including materials science and pharmacology (Şahin et al., 2008).
Pharmacological Properties
1,2,4-Triazole derivatives, including 2-(1-Phenyltriazol-4-yl)ethanol, have been associated with various pharmacological properties like anti-inflammatory, antifungal, and antiviral activities. This diverse range of biological activities underlines the significance of these compounds in pharmaceutical research (Gotsulya et al., 2018).
Toxity Prediction and Pharmacokinetics
Studies have been conducted to predict the toxicity and pharmacokinetics of related compounds, aiding in the safety assessment and therapeutic potential of these substances (Yeni et al., 2018).
Applications in Polymer Chemistry
The compound's derivatives have been utilized in polymer chemistry, demonstrating its versatility in materials science (Elladiou & Patrickios, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as ethanol have been found to interact with gaba receptors and glycine receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.
Mode of Action
For instance, ethanol binds to GABA, glycine, and NMDA receptors, modulating their effects .
Biochemical Pathways
Related compounds like ethanol are known to be metabolized by the hepatic enzyme alcohol dehydrogenase . This metabolism could potentially affect various biochemical pathways.
Pharmacokinetics
Ethanol, a related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity . These compounds showed protection against seizures induced in experimental models, suggesting potential neuroprotective effects.
Action Environment
It is known that the properties of alcohols, such as ethanol, can be influenced by factors such as temperature and ph .
Propriétés
IUPAC Name |
2-(1-phenyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-7-6-9-8-13(12-11-9)10-4-2-1-3-5-10/h1-5,8,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJFIHTAAVVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

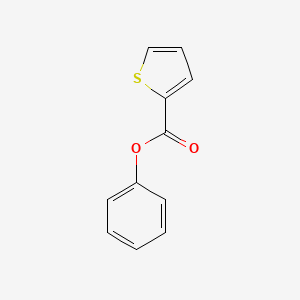
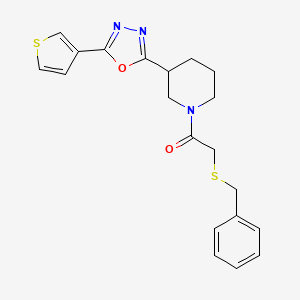
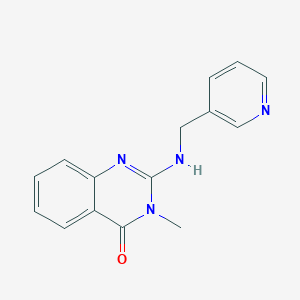
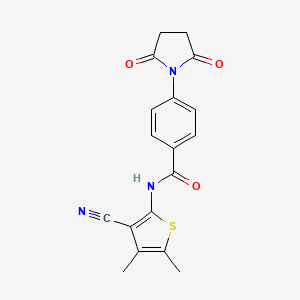
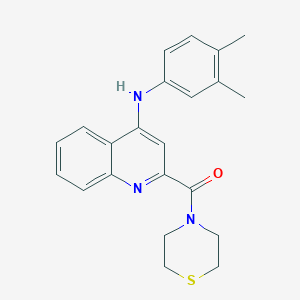
![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)
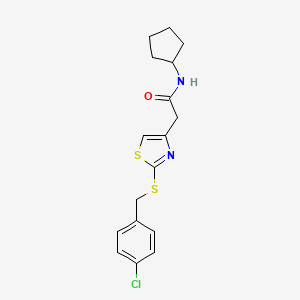


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)
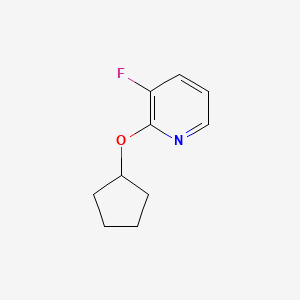
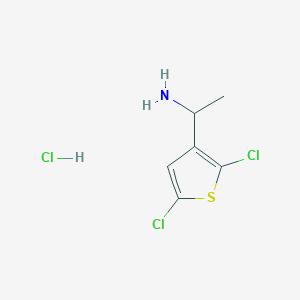

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)